1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is a synthetic organic compound with the molecular formula and a molecular weight of 301.27 g/mol. This compound features a phenyl group, a pyrrolidinyl group, and a trifluoroacetyl group attached to a urea moiety, indicating its potential utility in various scientific fields such as medicinal chemistry and organic synthesis. It is classified under substituted ureas, which are significant in medicinal chemistry due to their diverse biological activities and applications .
The synthesis of 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea typically involves a multi-step process. One prevalent method includes the reaction of phenyl isocyanate with 1-(2,2,2-trifluoroacetyl)pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .
The reaction conditions can be optimized to improve yield and purity. This may involve adjusting parameters like temperature, pressure, and solvent choice. In industrial settings, continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility in the production process .
The molecular structure of 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea can be visualized as follows:
The compound has the following structural data:
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea can undergo several chemical reactions:
These reactions allow for the modification of the compound's structure to explore different biological activities or improve pharmacological properties. The choice of reagents and conditions is crucial for achieving desired outcomes.
The physical properties include:
Key chemical properties encompass:
These properties are critical for handling and application in laboratory settings .
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea finds applications in various scientific fields:
This compound exemplifies the versatility of substituted ureas in both research and application contexts.
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl)urea represents a structurally advanced analogue within the class of cannabinoid receptor type 1 (CB1R) negative allosteric modulators (NAMs). Its molecular architecture features a trifluoroacetylated pyrrolidine moiety linked to a phenylurea core, positioning it as a hybrid between classical diarylurea-based modulators (e.g., PSNCBAM-1) and indole-derived scaffolds (e.g., Org27569). Crystallographic and docking studies of bound CB1 receptors reveal that this compound occupies the same extrahelical allosteric site as Org27569 – a hydrophobic pocket formed by transmembrane domains TM2, TM3, and TM7, adjacent to the cholesterol-binding CRAC motif [1] [4].
Key structural similarities to established NAMs include:
Table 1: Comparative Binding Interactions of CB1R Negative Allosteric Modulators
Residue | Org27569 Interaction | PSNCBAM-1 Interaction | 1-Phenyl-3-(1-TFA-pyrrolidin-3-yl)urea Interaction |
---|---|---|---|
H1542.41 | π-stacking (indole) | π-stacking (chlorophenyl) | π-stacking (phenyl ring) |
K75ECL2 | Hydrogen bonding | Hydrogen bonding (urea) | Hydrogen bonding (urea carbonyl) |
W2414.50 | T-shaped π-interaction | Not reported | Predicted hydrophobic contact |
D3386.30 | Salt bridge preservation | Not characterized | Computational prediction of stabilization |
Functional characterization in calcium mobilization assays demonstrates that this compound exhibits hallmark NAM behavior: non-competitive inhibition of CP55,940-mediated signaling with a characteristic "ceiling effect". Its potency (IC50 ≈ 0.8 µM) positions it between Org27569 (IC50 ≈ 0.2 µM) and early PSNCBAM-1 derivatives (IC50 ≈ 3.5 µM) [1] [2]. Molecular dynamics simulations suggest the trifluoroacetyl group enhances rigidity within the binding pocket, potentially explaining its intermediate potency relative to prototypical NAMs [3] [7].
The strategic molecular hybridization of 1-phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl)urea integrates critical pharmacophoric elements from two distinct chemotypes:
Table 2: Hybridization Impact on Molecular Properties
Parameter | Diarylurea (PSNCBAM-1) | Indole (Org27569) | Pyrrolidine-Urea Hybrid |
---|---|---|---|
cLogP | 5.8 | 4.2 | 2.9 |
sp3 Carbon Fraction | 0.12 | 0.28 | 0.41 |
H-bond Acceptors | 3 | 2 | 4 |
Molecular Weight | 343 | 353 | 301 |
Computational docking studies using CB1 crystal structures (PDB: 6KQI) demonstrate that this hybrid maintains critical interactions despite structural simplification: the phenyl ring occupies the chlorophenyl subpocket of Org27569, while the trifluoroacetyl group extends toward TM3/TM4 helices where it forms halogen bonding-like interactions with backbone carbonyls [1] [7]. This rational design preserves the allosteric network involving R2143.50-D3386.30 salt bridge stabilization – a key feature correlated with negative modulation efficacy [1]. Synthetic accessibility is significantly enhanced compared to traditional NAMs, requiring only 2-3 steps from commercially available 3-aminopyrrolidine precursors [3] [7].
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl)urea exhibits complex biphasic effects on orthosteric ligand binding consistent with allosteric behavior:
Mechanistic studies reveal pathway-specific modulation:
Table 3: Functional Modulation of CB1R Signaling Pathways
Signaling Pathway | Assay Type | Orthosteric Agonist | Modulation by Hybrid Compound | Max Effect |
---|---|---|---|---|
Gi/o Activation | [35S]GTPγS binding | CP55,940 | Inhibition (IC50 = 1.2 µM) | 78% suppression |
cAMP Inhibition | BRET CAMYEL | CP55,940 | Reversal (IC50 = 0.9 µM) | 85% reversal |
β-arrestin Recruitment | BRET assay | CP55,940 | Minimal effect | <20% change |
ERK Phosphorylation | AlphaScreen | CP55,940 | Partial inhibition | 52% suppression |
Notably, this compound exhibits probe dependence: it more effectively inhibits 2-AG-mediated signaling (IC50 = 0.3 µM) than anandamide (IC50 = 1.7 µM), potentially due to differential stabilization of receptor conformations accommodating endocannabinoids versus synthetic agonists [1] [6]. Computational analyses suggest the trifluoroacetyl group induces a tilt in TM3 that propagates to the orthosteric site, preferentially disrupting interactions with 2-AG's flexible arachidonoyl chain [5] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1